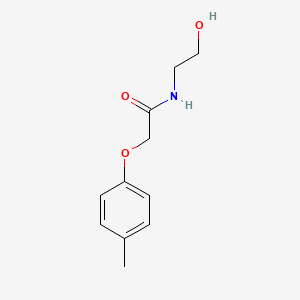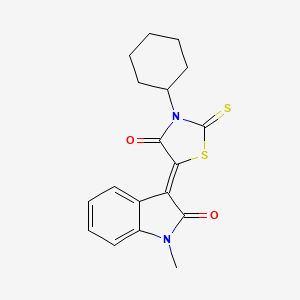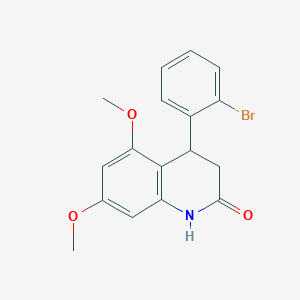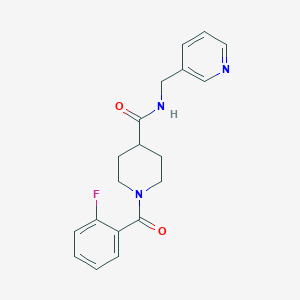![molecular formula C22H25FN4O B4668972 1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4668972.png)
1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane
Overview
Description
1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. In cancer research, this compound inhibits the activity of topoisomerase IIα and induces DNA damage, leading to apoptosis. In inflammation research, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorder research, this compound reduces oxidative stress by increasing the activity of antioxidant enzymes and inhibiting the production of reactive oxygen species.
Biochemical and Physiological Effects:
1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane in lab experiments include its potent therapeutic effects, its ability to inhibit specific enzymes and signaling pathways, and its potential for use in various diseases. The limitations of using this compound in lab experiments include its high molecular weight, which may limit its bioavailability, and its potential for toxicity at high doses.
Future Directions
For research on 1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane include further investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future research should focus on developing more efficient synthesis methods for this compound and improving its bioavailability and safety profile. Finally, more studies are needed to elucidate the precise mechanism of action of this compound and its potential for use in combination with other therapeutic agents.
Scientific Research Applications
1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-phenyl-1,4-diazepane has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown potential in reducing oxidative stress and protecting neurons from damage.
properties
IUPAC Name |
1-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-4-phenyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O/c1-28-19-8-9-20(21(23)14-19)22-17(15-24-25-22)16-26-10-5-11-27(13-12-26)18-6-3-2-4-7-18/h2-4,6-9,14-15H,5,10-13,16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHHZUAGSQEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)CN3CCCN(CC3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-chlorophenyl)-N'-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4668892.png)



![2-(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4668924.png)
![2-[5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4668929.png)
![2-{5-[1-(4-morpholinyl)cyclohexyl]-1H-tetrazol-1-yl}ethyl (4-chlorophenyl)carbamate](/img/structure/B4668947.png)


![2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4668969.png)


![N-[4-(cyclopentyloxy)phenyl]benzamide](/img/structure/B4668983.png)
![2-[4-(1-naphthyl)-1-piperazinyl]-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B4668986.png)